Tamibarotène

Vue d'ensemble

Description

Le tamibarotène, également connu sous le nom d'acide rétinobenzoïque, est un rétinoïde synthétique actif par voie orale développé pour surmonter la résistance à l'acide tout-trans rétinoïque (ATRA). Il présente une activité antinéoplasique potentielle, en particulier contre la leucémie aiguë promyélocytaire (LAP). Le this compound est commercialisé sous le nom de marque Amnolake et est principalement disponible au Japon .

Applications De Recherche Scientifique

Tamibarotene has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying synthetic retinoids and their chemical properties.

Biology: Tamibarotene is used to investigate the differentiation and proliferation of malignant cells.

Medicine: It is primarily used in the treatment of acute promyelocytic leukemia (APL) and has shown potential in treating Alzheimer’s disease, multiple myeloma, and Crohn’s disease

Industry: Tamibarotene is used in the pharmaceutical industry for the development of new therapeutic agents.

Mécanisme D'action

Target of Action

Tamibarotene, also known as retinobenzoic acid, is a synthetic retinoid . Its primary targets are the retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ) . These receptors play a crucial role in the development and differentiation of cells .

Mode of Action

Tamibarotene acts as a specific agonist for RARα and RARβ . It may also bind to retinoid X receptors (RXR) . As an agonist, tamibarotene binds to these receptors, activating them and initiating a series of biochemical reactions that lead to changes in cell behavior. Compared to all-trans retinoic acid (ATRA), a natural retinoid, tamibarotene is chemically more stable and several times more potent as an inducer of differentiation in promyelocytic leukemia cells .

Biochemical Pathways

The activation of RARα and RARβ by tamibarotene affects various biochemical pathways. These pathways are primarily involved in cell differentiation and proliferation . The exact pathways and their downstream effects can vary depending on the cell type and the presence of other signaling molecules.

Pharmacokinetics

It is known that tamibarotene binds predominantly to serum albumin, with over 99% protein binding . This high level of protein binding may influence the drug’s bioavailability and distribution within the body. More research is needed to fully understand the ADME properties of tamibarotene.

Result of Action

The activation of RARα and RARβ by tamibarotene leads to changes in cell behavior, primarily inducing differentiation and inhibiting proliferation of certain types of cells . In the context of acute promyelocytic leukemia (APL), tamibarotene has been shown to induce differentiation in promyelocytic leukemia cells . This can lead to a reduction in the number of immature, non-functional cells and an increase in the number of mature, functional cells.

Analyse Biochimique

Biochemical Properties

Tamibarotene is a specific agonist for retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ). It interacts with these receptors to induce differentiation in promyelocytic leukemia cells. Compared to ATRA, tamibarotene is chemically more stable and several times more potent as an inducer of differentiation . The interaction between tamibarotene and RARα/RARβ involves binding to the ligand-binding domain of these receptors, leading to conformational changes that promote gene transcription and cellular differentiation .

Cellular Effects

Tamibarotene has significant effects on various cell types and cellular processes. In acute myeloid leukemia (AML) cells, tamibarotene induces differentiation and inhibits proliferation by activating RARα. This activation leads to changes in gene expression and cell signaling pathways, promoting the differentiation of leukemia cells into more mature cell types . Additionally, tamibarotene has been shown to inhibit the proliferation of hepatocellular carcinoma cells and upregulate insulin-like growth factor-binding protein-3, which impacts tumor cell growth .

Molecular Mechanism

At the molecular level, tamibarotene exerts its effects by binding to RARα and RARβ, which are nuclear receptors involved in gene transcription. Upon binding, tamibarotene induces conformational changes in these receptors, allowing them to interact with retinoid X receptors (RXR) and form heterodimers. These heterodimers then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the activation of gene transcription and subsequent cellular differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, tamibarotene has shown a rapid onset of action, with significant effects observed within a short period. For example, in a phase 2 clinical study, tamibarotene combined with azacitidine demonstrated a rapid onset of response in RARA-positive AML patients, with a complete remission rate observed within 1.2 months . The stability and degradation of tamibarotene in laboratory settings have not been extensively studied, but its chemical stability compared to ATRA suggests it may have a longer duration of action .

Dosage Effects in Animal Models

In animal models, the effects of tamibarotene vary with different dosages. Higher doses of tamibarotene have been associated with increased differentiation and inhibition of proliferation in leukemia cells. At very high doses, tamibarotene may exhibit toxic or adverse effects, including potential myelosuppression

Metabolic Pathways

Tamibarotene is metabolized in the liver, primarily through cytochrome P450 enzymes. The specific metabolic pathways and enzymes involved in its metabolism have not been fully elucidated. Its interaction with retinoic acid receptors suggests that it may influence metabolic flux and metabolite levels in cells .

Transport and Distribution

Tamibarotene is transported and distributed within cells and tissues through binding to serum albumin and other transport proteins. Its high protein binding affinity (>99%) suggests that it is efficiently transported to target tissues where it can exert its effects . The distribution of tamibarotene within tissues and its localization in specific cellular compartments have not been extensively studied.

Subcellular Localization

The subcellular localization of tamibarotene is primarily within the nucleus, where it binds to retinoic acid receptors and influences gene transcription. The presence of nuclear localization signals and post-translational modifications may direct tamibarotene to specific nuclear compartments, enhancing its activity and function .

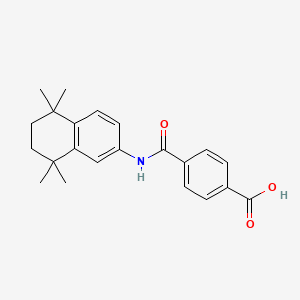

Méthodes De Préparation

Le tamibarotène est synthétisé par un processus en plusieurs étapes impliquant plusieurs réactions clés :

Réaction du diol avec l'acide chlorhydrique : Cette étape produit le dérivé dichloré correspondant.

Alkylation de Friedel-Crafts : Le chlorure d'aluminium catalyse l'alkylation de l'acétanilide avec le dichlorure pour former le composé tétraline.

Hydrolyse basique : Cette étape conduit à la formation de l'amine primaire.

Acylation : Le groupe amino primaire est acylé avec le semi-chlorure d'acide semi-ester de l'acide téréphtalique pour former l'amide.

Hydrolyse finale : L'hydrolyse basique du groupe ester donne le this compound.

Pour la production industrielle, des cristaux stables de this compound peuvent être préparés en recristallisant le this compound en utilisant un solvant mixte méthanol-eau, suivi d'un broyage physique, d'un chauffage et d'un séchage pour obtenir des cristaux stables à haute pureté .

Analyse Des Réactions Chimiques

Le tamibarotène subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut être réduit à l'aide d'agents réducteurs courants.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de catalyseurs et de réactifs appropriés.

Les réactifs courants utilisés dans ces réactions comprennent l'acide chlorhydrique, le chlorure d'aluminium et divers agents réducteurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les rétinoïdes synthétiques et leurs propriétés chimiques.

Biologie : Le this compound est utilisé pour étudier la différenciation et la prolifération des cellules malignes.

Médecine : Il est principalement utilisé dans le traitement de la leucémie aiguë promyélocytaire (LAP) et a montré un potentiel dans le traitement de la maladie d'Alzheimer, du myélome multiple et de la maladie de Crohn

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques.

5. Mécanisme d'action

Le this compound agit comme un agoniste spécifique du récepteur alpha et bêta de l'acide rétinoïque. Il se lie à ces récepteurs et induit la différenciation et l'apoptose des cellules leucémiques promyélocytaires. Comparé à l'acide tout-trans rétinoïque, le this compound est chimiquement plus stable et maintient des niveaux plasmatiques en raison de sa faible affinité pour la protéine de liaison de l'acide rétinoïque cellulaire . Cette stabilité et cette puissance en font un agent thérapeutique précieux dans le traitement de la LAP et d'autres affections .

Comparaison Avec Des Composés Similaires

Le tamibarotène est souvent comparé à l'acide tout-trans rétinoïque (ATRA) en raison de leurs mécanismes d'action similaires. Le this compound est plusieurs fois plus puissant et chimiquement stable que l'ATRA. Il a également une affinité plus faible pour la protéine de liaison de l'acide rétinoïque cellulaire, ce qui contribue à ses niveaux plasmatiques soutenus et à ses effets secondaires réduits .

Composés similaires

Acide tout-trans rétinoïque (ATRA) : Un rétinoïde naturel utilisé comme traitement de première ligne de la LAP.

Bexarotène : Un autre rétinoïde synthétique utilisé dans le traitement du lymphome cutané à cellules T.

Les propriétés uniques du this compound, telles que sa stabilité et sa puissance, en font un composé précieux à la fois en recherche et en applications thérapeutiques.

Propriétés

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNCGKQJGXKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046853 | |

| Record name | Tamibarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.75e-04 g/L | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR). | |

| Record name | Tamibarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

94497-51-5 | |

| Record name | Tamibarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94497-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamibarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094497515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamibarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamibarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMIBAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08V52GZ3H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

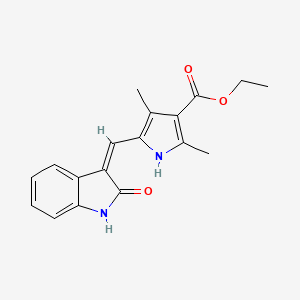

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tamibarotene is a potent and selective agonist of the retinoic acid receptor alpha (RARα) and to a lesser extent, RARβ [, , ]. These receptors are transcription factors that regulate gene expression upon binding to retinoic acid. In acute promyelocytic leukemia (APL), the PML-RARα fusion protein blocks cell differentiation. Tamibarotene binds to RARα, overcoming this block and promoting differentiation of leukemic cells into mature granulocytes [, ]. Additionally, tamibarotene can induce apoptosis (programmed cell death) in certain APL cells [, ].

A: While both are RAR agonists, tamibarotene demonstrates a 10-fold higher potency than ATRA in inducing differentiation of APL cells in vitro [, ]. This increased potency is attributed to its lower affinity for cellular retinoic acid binding protein (CRABP), which allows for sustained plasma levels [, , ]. Moreover, tamibarotene shows negligible binding to RARγ, the primary RAR subtype in skin cells, potentially contributing to its milder side effect profile compared to ATRA [, ].

A: Yes. In HL-60 cells (a human leukemia cell line), tamibarotene induces the early phase of CD38 expression but not the delayed phase, unlike ATRA, which induces both []. This difference is significant because CD38 interacts with CD31 on vascular endothelial cells and may lead to undesirable effects in therapy. Tamibarotene's limited effect on CD38 induction could thus be advantageous in APL treatment [].

A: In a study examining its potential in Alzheimer's disease, tamibarotene was found to decrease insoluble amyloid-β(42) deposition in APP23 mice []. Furthermore, in senescence-accelerated mice (SAMP8), it ameliorated the decrease of cortical acetylcholine []. These findings suggest tamibarotene may modulate pathways related to amyloid-β processing and cholinergic function.

A: Research indicates that in AML cells with high RARA expression, tamibarotene treatment leads to changes in the enhancer landscape, shifting them towards a profile resembling differentiated myeloid cells []. This suggests that tamibarotene promotes differentiation by modulating the activity of regulatory elements in the genome.

ANone: While the provided abstracts do not explicitly state the molecular formula and weight of tamibarotene, this information can be easily found in drug databases and scientific literature. Please consult those resources for this specific data point.

A: Yes, researchers have successfully incorporated tamibarotene into citric acid-crosslinked alkali-treated collagen matrices []. These matrices show potential as coatings for drug-eluting stents due to their antithrombogenic properties and ability to control the release of tamibarotene [].

ANone: The provided research does not focus on any catalytic properties of tamibarotene. Tamibarotene is primarily investigated for its role as a RAR agonist and its therapeutic potential in various diseases.

ANone: The provided abstracts do not delve into the computational chemistry and modeling aspects of tamibarotene.

A: Yes, research has shown that the introduction of zinc-binding moieties to the tamibarotene structure can enhance its antiproliferative activity. One such analog, compound 7b, exhibited improved potency against various cancer cell lines compared to tamibarotene []. This finding highlights the importance of SAR studies in optimizing the therapeutic potential of tamibarotene derivatives.

A: As a hydrophobic compound, tamibarotene poses challenges in terms of solubility and bioavailability []. To address this, researchers have explored various formulation strategies, including encapsulating it in poly(lactic-co-glycolic acid) (PLGA) microspheres [, ] and nanostructured lipid carriers (NLCs) [, ]. These formulations aim to improve drug delivery, enhance therapeutic efficacy, and potentially reduce side effects.

A: Modifying NLCs with polyethylene glycol (PEG) can further improve their in vivo performance. Tamibarotene-loaded PEGylated NLCs demonstrated a prolonged circulation time and increased AUC compared to non-PEGylated NLCs []. This modification also altered the biodistribution, suggesting a potential for improved efficacy and reduced toxicity [].

ANone: The provided research abstracts do not specifically address SHE (Safety, Health, and Environment) regulations related to tamibarotene.

A: Tamibarotene exhibits a longer half-life and sustained plasma concentrations compared to ATRA, likely due to its lower affinity for CRABP [, ]. This translates to a more favorable dosing regimen for tamibarotene [].

A: Yes, tamibarotene has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of APL. In studies using HL-60 xenografts in mice, tamibarotene effectively inhibited tumor growth and prolonged survival []. These findings support its clinical development for APL treatment.

A: In a randomized controlled trial (JALSG-APL204) for APL maintenance therapy, tamibarotene showed comparable efficacy to ATRA in the overall study population [, ]. Notably, tamibarotene demonstrated a significant improvement in relapse-free survival (RFS) compared to ATRA in high-risk patients with initial leukocyte counts ≥ 10,000/µl [, , ]. This finding suggests that tamibarotene could be a superior maintenance therapy option for this specific patient population.

A: Yes, a phase II clinical trial investigated tamibarotene in relapsed/refractory APL patients after treatment with both ATRA and ATO [, ]. Although the study showed a lower CR rate compared to previous trials using tamibarotene in patients who did not receive ATO, the overall response rate was promising [, ]. This highlights the potential of tamibarotene as a treatment option for this heavily pre-treated patient population.

A: Yes, a phase 3 trial (SELECT-MDS-1) is currently underway to evaluate the efficacy and safety of combining tamibarotene with azacitidine in patients with newly diagnosed, higher-risk myelodysplastic syndrome (MDS) who overexpress RARA [].

A: Menin inhibitors show promise in treating AML with KMT2Ar or NPM1c mutations but can be hampered by resistance mutations []. Combining revumenib, a menin inhibitor, with tamibarotene demonstrated synergistic effects in various AML cell lines and patient-derived blasts. The combination induced apoptosis in MV4:11 cells, while increasing differentiation markers in MOLM13 and OCI-AML3 cells []. This synergistic activity suggests a potential strategy for relapsed/refractory AML patients with specific molecular characteristics [].

A: While some studies suggest potential for overcoming resistance to ATRA with tamibarotene [, ], more research is needed to fully understand the development of resistance to tamibarotene itself and its relation to other compounds.

ANone: Information regarding specific toxicological data and safety profiles of tamibarotene is not provided in these abstracts. Always consult relevant safety data sheets and prescribing information for a complete picture.

A: Yes, research has explored formulating tamibarotene as an inhalable dry powder using spray freeze drying (SFD) []. This delivery method showed promise in preclinical models of respiratory viral infections, including SARS-CoV-2 and influenza, by delivering tamibarotene directly to the lungs, potentially enhancing efficacy and reducing systemic side effects [].

A: Research suggests that high RARA expression levels, determined by a blood-based biomarker test, correlate with sensitivity to tamibarotene in AML and MDS patients [, ]. This highlights the potential for using RARA expression as a biomarker to select patients who are most likely to benefit from tamibarotene-based therapies.

A: Researchers have employed fluorescence quenching techniques and ultraviolet-visible spectrophotometry to investigate the binding interaction between tamibarotene and BSA []. This type of analysis provides insights into the drug's binding affinity, binding sites, and the forces driving the interaction, which can be helpful in understanding its pharmacokinetic properties.

A: High-performance liquid chromatography (HPLC) is widely used for determining the content and impurities of tamibarotene in pharmaceutical formulations [, , ]. Gas chromatography (GC) is another method employed to specifically quantify residual organic solvents in tamibarotene samples []. These analytical techniques are essential for quality control and ensuring the safety and efficacy of tamibarotene products.

ANone: No information is available regarding the environmental impact and degradation of tamibarotene from the provided abstracts.

A: Tamibarotene's hydrophobic nature leads to poor water solubility, hindering its formulation and systemic delivery []. To overcome this, researchers have explored various strategies, including developing water-soluble prodrugs []. One approach involves synthesizing a tamibarotene dimethylaminoethyl ester (DMEA), which shows improved water solubility and is suitable for preparing injectable formulations [].

ANone: While the provided abstracts mention the use of HPLC and GC for analyzing tamibarotene, they do not provide details about method validation.

ANone: The provided research does not go into detail regarding specific Quality Control and Assurance processes for tamibarotene development and production.

A: Yes, research suggests that tamibarotene, like other retinoids, can modulate the immune system. Studies indicate it can downregulate both Th1 and Th17 differentiation in donor T cells after allogeneic hematopoietic stem cell transplantation, leading to a reduction in experimental chronic graft-versus-host disease (GVHD) []. This immunomodulatory effect of tamibarotene suggests its potential application in treating immune-related disorders.

ANone: The provided research abstracts do not mention specific drug-transporter interactions with tamibarotene.

ANone: Information on tamibarotene's potential to induce or inhibit drug-metabolizing enzymes is not available in the provided abstracts.

ANone: Details about biocompatibility and biodegradability of tamibarotene are not discussed in the provided research.

ANone: The provided research focuses primarily on tamibarotene, and direct comparisons to alternatives and substitutes are not discussed in detail.

ANone: The provided research does not offer insights into recycling and waste management specific to tamibarotene.

ANone: Information on specific research infrastructure and resources for tamibarotene is not available in the provided abstracts.

A: Tamibarotene was first approved for the treatment of relapsed or refractory APL in Japan in 2005 []. Its development marked an important milestone in APL treatment, offering a new option for patients resistant to or intolerant of ATRA.

A: Yes, research has explored the therapeutic potential of tamibarotene in various other diseases. For example, preclinical studies suggest its potential in treating Alzheimer's disease [, ]. Additionally, tamibarotene is being investigated in clinical trials for steroid-refractory chronic GVHD [] and multiple myeloma [], highlighting its diverse pharmacological profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)

![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)

![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)